2-(Pyridin-3-yl)azetidin-3-ol
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Overview
Description
2-(Pyridin-3-yl)azetidin-3-ol is a heterocyclic compound that features a pyridine ring attached to an azetidine ring with a hydroxyl group at the third position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)azetidin-3-ol can be achieved through several methods. One common approach involves the reaction of pyridine derivatives with azetidinone intermediates. For instance, a green and practical method for the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation has been developed . This method is efficient and provides high yields of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the pyridine ring.
Substitution: Reagents such as thionyl chloride (SOCl₂) for halogenation and amines for amination are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the pyridine ring results in piperidine derivatives.
Scientific Research Applications
2-(Pyridin-3-yl)azetidin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: This compound is explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of new materials and as a precursor for various chemical syntheses
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yl)azetidin-3-ol involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-yl)azetidin-3-ol
- 2-(Pyridin-4-yl)azetidin-3-ol
- 3-(Pyridin-3-yl)azetidin-2-one
Uniqueness
2-(Pyridin-3-yl)azetidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .
Properties
Molecular Formula |
C8H10N2O |
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Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-pyridin-3-ylazetidin-3-ol |
InChI |
InChI=1S/C8H10N2O/c11-7-5-10-8(7)6-2-1-3-9-4-6/h1-4,7-8,10-11H,5H2 |
InChI Key |
NVIHBSIYEMYVAI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(N1)C2=CN=CC=C2)O |
Origin of Product |
United States |
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